(3-Chloro-pyridin-4-ylmethyl)-methyl-amine dihydrochloride (3-Chloro-pyridin-4-ylmethyl)-methyl-amine dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13694506
InChI: InChI=1S/C7H9ClN2.2ClH/c1-9-4-6-2-3-10-5-7(6)8;;/h2-3,5,9H,4H2,1H3;2*1H
SMILES: CNCC1=C(C=NC=C1)Cl.Cl.Cl
Molecular Formula: C7H11Cl3N2
Molecular Weight: 229.5 g/mol

(3-Chloro-pyridin-4-ylmethyl)-methyl-amine dihydrochloride

CAS No.:

Cat. No.: VC13694506

Molecular Formula: C7H11Cl3N2

Molecular Weight: 229.5 g/mol

* For research use only. Not for human or veterinary use.

(3-Chloro-pyridin-4-ylmethyl)-methyl-amine dihydrochloride -

Specification

Molecular Formula C7H11Cl3N2
Molecular Weight 229.5 g/mol
IUPAC Name 1-(3-chloropyridin-4-yl)-N-methylmethanamine;dihydrochloride
Standard InChI InChI=1S/C7H9ClN2.2ClH/c1-9-4-6-2-3-10-5-7(6)8;;/h2-3,5,9H,4H2,1H3;2*1H
Standard InChI Key ITGGNGVBOOYCDO-UHFFFAOYSA-N
SMILES CNCC1=C(C=NC=C1)Cl.Cl.Cl
Canonical SMILES CNCC1=C(C=NC=C1)Cl.Cl.Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure consists of a pyridine ring substituted at the 4-position with a chlorinated methylamine group. The dihydrochloride salt form enhances its stability and solubility in polar solvents. Key structural features include:

  • Pyridine backbone: A six-membered aromatic ring with one nitrogen atom.

  • 3-Chloro substituent: A chlorine atom at the 3-position of the pyridine ring.

  • Methylamine side chain: A CH2N(CH3)2-\text{CH}_2\text{N}(\text{CH}_3)_2 group attached to the pyridine’s 4-position.

  • Dihydrochloride counterions: Two HCl molecules neutralizing the amine groups .

The SMILES notation CNCc1ccncc1Cl.Cl.Cl\text{CNCc1ccncc1Cl.Cl.Cl} explicitly defines the connectivity and salt formation .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC7H11Cl3N2\text{C}_7\text{H}_{11}\text{Cl}_3\text{N}_2
Molecular Weight229.5346 g/mol
CAS Number2270911-80-1
Purity≥97% (typical commercial grade)
SolubilitySoluble in water, methanol

Synthesis and Reaction Pathways

Nucleophilic Substitution Strategy

A validated synthetic route involves the nucleophilic displacement of a chloromethyl intermediate with methylamine. This method, adapted from analogous triazolopyridine syntheses , proceeds as follows:

  • Chloromethyl Intermediate Preparation:

    • Starting material: 2-Chloropyridine.

    • Reaction with hydrazine hydrate (N2H4\text{N}_2\text{H}_4) yields 2-hydrazinopyridine .

    • Chloroacetylation using chloroacetyl chloride (ClCH2COCl\text{ClCH}_2\text{COCl}) forms a mono-acylated derivative .

    • Cyclization with phosphorus oxychloride (POCl3\text{POCl}_3) generates 3-chloromethyl-[1,2,] triazolo[4,3-a]pyridine .

  • Methylamine Displacement:

    • Treatment of the chloromethyl intermediate with 2 M methylamine in methanol facilitates SN2\text{S}_\text{N}2 substitution, displacing chloride with methylamine .

    • Reaction conditions: 12 hours at ambient temperature, yielding the free amine .

  • Salt Formation:

    • The free amine is converted to the dihydrochloride salt using HCl/dioxane, enhancing crystallinity and stability .

Table 2: Synthetic Optimization Parameters

ParameterOptimal ConditionYield
Methylamine concentration2 M in methanol85–90%
Reaction time12 hours
Temperature25°C (ambient)

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H^1\text{H} NMR (400 MHz, CDCl3_3):

    • δ 8.19 (d, J=8HzJ = 8 \, \text{Hz}, 1H, pyridine-H),

    • δ 7.84 (d, J=8HzJ = 8 \, \text{Hz}, 1H, pyridine-H),

    • δ 5.18 (s, 2H, CH2N-\text{CH}_2\text{N}-) .

  • 13C^{13}\text{C} NMR: Signals at δ 154.2 (pyridine-C), 45.7 (CH2N-\text{CH}_2\text{N}-) .

Mass Spectrometry (LCMS)

  • Observed: m/z=186[M+H]+m/z = 186 \, [\text{M}+\text{H}]^+ .

  • Calculated: 185.61 g/mol .

Applications in Medicinal Chemistry

Bioactivity Profile

The compound’s structural analogs exhibit diverse pharmacological activities:

  • Antimicrobial: Triazolopyridine derivatives inhibit bacterial growth via membrane disruption .

  • Anticancer: Pyridine-based amines interfere with kinase signaling pathways .

  • Antiviral: Chlorinated aromatic amines demonstrate efficacy against RNA viruses .

ParameterRecommendation
Storage2–8°C, desiccated
PPEGloves, goggles, lab coat

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